7-(2-fluorophenyl)-3-(2-(4-(4-fluorophenyl)piperazin-1-yl)-2-oxoethyl)-1H-pyrrolo[3,2-d]pyrimidine-2,4(3H,5H)-dione 7-(2-fluorophenyl)-3-(2-(4-(4-fluorophenyl)piperazin-1-yl)-2-oxoethyl)-1H-pyrrolo[3,2-d]pyrimidine-2,4(3H,5H)-dione
Brand Name: Vulcanchem
CAS No.: 1115336-62-3
VCID: VC4651316
InChI: InChI=1S/C24H21F2N5O3/c25-15-5-7-16(8-6-15)29-9-11-30(12-10-29)20(32)14-31-23(33)22-21(28-24(31)34)18(13-27-22)17-3-1-2-4-19(17)26/h1-8,13,27H,9-12,14H2,(H,28,34)
SMILES: C1CN(CCN1C2=CC=C(C=C2)F)C(=O)CN3C(=O)C4=C(C(=CN4)C5=CC=CC=C5F)NC3=O
Molecular Formula: C24H21F2N5O3
Molecular Weight: 465.461

7-(2-fluorophenyl)-3-(2-(4-(4-fluorophenyl)piperazin-1-yl)-2-oxoethyl)-1H-pyrrolo[3,2-d]pyrimidine-2,4(3H,5H)-dione

CAS No.: 1115336-62-3

Cat. No.: VC4651316

Molecular Formula: C24H21F2N5O3

Molecular Weight: 465.461

* For research use only. Not for human or veterinary use.

7-(2-fluorophenyl)-3-(2-(4-(4-fluorophenyl)piperazin-1-yl)-2-oxoethyl)-1H-pyrrolo[3,2-d]pyrimidine-2,4(3H,5H)-dione - 1115336-62-3

Specification

CAS No. 1115336-62-3
Molecular Formula C24H21F2N5O3
Molecular Weight 465.461
IUPAC Name 7-(2-fluorophenyl)-3-[2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl]-1,5-dihydropyrrolo[3,2-d]pyrimidine-2,4-dione
Standard InChI InChI=1S/C24H21F2N5O3/c25-15-5-7-16(8-6-15)29-9-11-30(12-10-29)20(32)14-31-23(33)22-21(28-24(31)34)18(13-27-22)17-3-1-2-4-19(17)26/h1-8,13,27H,9-12,14H2,(H,28,34)
Standard InChI Key VNWDKXUGHAEACR-UHFFFAOYSA-N
SMILES C1CN(CCN1C2=CC=C(C=C2)F)C(=O)CN3C(=O)C4=C(C(=CN4)C5=CC=CC=C5F)NC3=O

Introduction

The compound 7-(2-fluorophenyl)-3-(2-(4-(4-fluorophenyl)piperazin-1-yl)-2-oxoethyl)-1H-pyrrolo[3,2-d]pyrimidine-2,4(3H,5H)-dione is a heterocyclic organic molecule. It integrates fluorinated aromatic systems, a piperazine ring, and a pyrrolo[3,2-d]pyrimidine scaffold. These structural features are often associated with bioactive molecules in medicinal chemistry, particularly in the development of drugs targeting neurological disorders, cancer, and other diseases.

Structural Features

This compound contains:

  • Fluorophenyl Groups: Fluorine substitution on aromatic rings enhances metabolic stability and lipophilicity, often improving pharmacokinetics.

  • Piperazine Moiety: Commonly found in pharmaceutical agents due to its ability to interact with biological targets like receptors and enzymes.

  • Pyrrolo[3,2-d]pyrimidine Core: A bicyclic scaffold that is known for its role in kinase inhibitors and other bioactive compounds.

Potential Applications

The structural features suggest potential applications in:

  • Neurological Disorders: Piperazine derivatives are frequently used in antipsychotic and antidepressant agents.

  • Anticancer Activity: Pyrrolo[3,2-d]pyrimidines have been explored as inhibitors of kinases like VEGFR and EGFR, which are implicated in tumor growth and angiogenesis .

  • Antimicrobial Agents: Fluorinated compounds often exhibit enhanced activity against bacterial or fungal pathogens.

Synthesis Pathways

The synthesis of such compounds typically involves:

  • Cyclization reactions to form the pyrrolo[3,2-d]pyrimidine core.

  • Functionalization of the core with fluorophenyl groups via nucleophilic substitution or palladium-catalyzed coupling reactions.

  • Introduction of the piperazine moiety through alkylation or reductive amination.

Biological Activity

While specific data for this compound is unavailable in the provided results:

  • Related compounds with piperazine and fluorophenyl groups have demonstrated cytotoxicity against cancer cell lines (e.g., A549 lung carcinoma cells) .

  • Pyrrolo[3,2-d]pyrimidines have shown VEGFR-2 inhibition and antiangiogenic properties .

Research Findings on Related Compounds

Several studies on structurally similar molecules provide insights into potential activities:

  • Fluorinated Piperazines: Known for their role in drug discovery across therapeutic areas such as antitumor and antimicrobial agents .

  • Pyrrolo[3,2-d]pyrimidines: Effective as kinase inhibitors targeting VEGFR-2 and other tyrosine kinases relevant to cancer therapy .

  • Fluorophenyl Substituents: Enhance binding affinity to biological targets due to their electron-withdrawing properties and ability to form halogen bonds.

Challenges and Future Directions

  • Optimization of Activity: Further modifications such as varying substituents on the piperazine ring or fluorophenyl groups could enhance biological activity.

  • Toxicity Studies: Fluorinated compounds may exhibit off-target effects; hence toxicity profiling is critical.

  • Structure-Activity Relationship (SAR): Detailed SAR studies are needed to identify key functional groups responsible for activity.

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